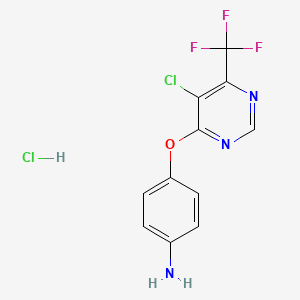

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

描述

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt is a useful research compound. Its molecular formula is C11H8Cl2F3N3O and its molecular weight is 326.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with a trifluoromethyl group attached to a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group in similar compounds can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that similar compounds can modulate various biological activities, including myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .

Result of Action

Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

生物活性

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt, with the CAS number 1823183-07-8, is a synthetic compound notable for its biological activity, particularly as a G protein-coupled receptor (GPCR) agonist. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2F3N3O, with a molecular weight of 326.1 g/mol. The compound features a chlorinated pyrimidine ring and an aniline moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H8Cl2F3N3O |

| Molecular Weight | 326.1 g/mol |

| CAS Number | 1823183-07-8 |

| Chemical Class | Specialty Materials |

Research indicates that this compound acts primarily as a GPCR agonist, specifically targeting the GPR119 receptor. GPR119 is implicated in the modulation of insulin secretion and glucose homeostasis, making this compound a candidate for treating metabolic disorders such as type 2 diabetes. Its interaction with GPR119 leads to enhanced insulin secretion from pancreatic beta cells, which is crucial for glucose regulation in the body .

Biological Activity

1. Insulin Secretion Modulation:

Studies have demonstrated that this compound significantly increases insulin secretion in experimental models. This effect is attributed to its selective interaction with GPR119, which plays a vital role in the regulation of glucose levels .

2. Potential Applications:

Given its mechanism of action, this compound has potential applications in:

- Type 2 Diabetes Treatment: By enhancing insulin secretion, it may help manage blood glucose levels.

- Obesity Management: Its role in metabolic regulation suggests it could assist in weight management strategies .

Case Studies

Recent studies have explored the pharmacological profile of this compound:

Study on GPR119 Agonism:

In vitro studies showed that treatment with this compound resulted in a statistically significant increase in insulin release from isolated pancreatic islets compared to control groups. The findings indicate a dose-dependent response, highlighting its potential as a therapeutic agent for metabolic disorders .

Toxicity and Safety Profile:

A subacute toxicity study conducted on healthy mice indicated that the compound had a favorable safety profile at doses up to 40 mg/kg administered orally for three days. There were no significant adverse effects noted, suggesting that it could be developed further for clinical use .

科学研究应用

Medicinal Chemistry Applications

- Antiviral Agents : Compounds containing trifluoromethyl-pyrimidine derivatives have shown potential as antiviral agents. Research indicates that modifications to the pyrimidine structure can enhance antiviral efficacy against various viral infections .

- Antibacterial Activity : Pyrimidine derivatives, including this compound, have been investigated for their antibacterial properties. Studies demonstrate that they can inhibit bacterial growth by targeting specific metabolic pathways .

- Antifungal Properties : There is evidence suggesting that similar pyrimidine compounds exhibit antifungal activity, making them candidates for developing new antifungal therapies .

- Cancer Research : Some studies have explored the role of pyrimidine derivatives in cancer treatment, focusing on their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .

Agricultural Applications

- Herbicides : The structural characteristics of 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt suggest potential use as a herbicide. Its efficacy against specific weed species has been a subject of research, indicating that it may inhibit growth by disrupting photosynthesis or other physiological processes in plants .

- Insecticides : Similar compounds have been investigated for their insecticidal properties, targeting pests while minimizing harm to beneficial insects .

Materials Science Applications

- Polymer Chemistry : The compound's ability to act as a building block in polymer synthesis has been explored. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

- Nanotechnology : Research is ongoing into the use of this compound in the development of nanostructured materials for electronics and photonics applications, leveraging its unique electronic properties derived from the trifluoromethyl group .

Case Studies

- Antiviral Efficacy Study : A study published in a peer-reviewed journal demonstrated that a related trifluoromethyl-pyrimidine compound exhibited significant antiviral activity against influenza viruses, leading to further investigations into similar structures for therapeutic development .

- Agricultural Field Trials : Field trials conducted on crops treated with pyrimidine-based herbicides showed a marked reduction in weed populations without adversely affecting crop yields, providing evidence for their practical application in sustainable agriculture .

属性

IUPAC Name |

4-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]oxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O.ClH/c12-8-9(11(13,14)15)17-5-18-10(8)19-7-3-1-6(16)2-4-7;/h1-5H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZULNYDLDASRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=NC(=C2Cl)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。